molecular formula C7H5IN2OS B8362118 7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one

7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one

Cat. No. B8362118
M. Wt: 292.10 g/mol
InChI Key: ZFYAGNISHSVXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one is a useful research compound. Its molecular formula is C7H5IN2OS and its molecular weight is 292.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one

Molecular Formula

C7H5IN2OS

Molecular Weight

292.10 g/mol

IUPAC Name

7-iodo-2-methyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C7H5IN2OS/c1-3-10-5-6(12-3)4(8)2-9-7(5)11/h2H,1H3,(H,9,11)

InChI Key

ZFYAGNISHSVXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CNC2=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one (770 mg, 4.6 mmol) was suspended in 25 ml acetonitrile and N-iodosuccinimide (1.04 g, 4.6 mmol) was added. The reaction mixture was refluxed for 3 hrs. The brown suspension was cooled to 5° C. and stirred for 15 min. The solid was filtered, washed with cold acetonitrile and dried for 1 hour at 50° C. and <30 mbar. The crude product (830 mg, 61%) [MS: m/e=292.9 (M+H+)] was used without any further purification for the next step.
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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